N,N-di-n-Butylethylenediamine

Description

The exact mass of the compound N,N-Dibutylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100948. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

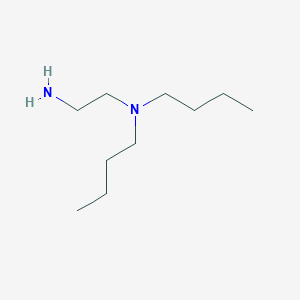

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-dibutylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNDYKKNXVKQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188779 | |

| Record name | N,N-Dibutylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-09-7 | |

| Record name | N1,N1-Dibutyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3529-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dibutylethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YHT8HA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N,N-di-n-Butylethylenediamine" chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-di-n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3529-09-7) is an organic chemical intermediate belonging to the family of diamines.[1] Structurally, it is an ethylenediamine derivative where two n-butyl groups are attached to one of the nitrogen atoms, resulting in a molecule with both a tertiary and a primary amine functional group. This unique structure influences its chemical reactivity and physical properties, making it a subject of interest in various synthetic applications. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

Table 2.1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow/orange liquid | [2][3] |

| Boiling Point | 109-114 °C (at 20 mmHg) | [2] |

| Density | 0.82 g/cm³ | [2] |

| Refractive Index | 1.4430 (at 20°C) | [2] |

| Flash Point | 88 °C | [2] |

Table 2.2: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₂ | [4][5] |

| Molecular Weight | 172.31 g/mol | [4][5] |

| CAS Number | 3529-09-7 | [2][3][4][5][6][7] |

| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [5] |

| Synonyms | (2-aminoethyl)dibutylamine, N,N-dibutylethane-1,2-diamine | [5] |

| pKa (Predicted) | 9.67 ± 0.10 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for a primary amine, including N-H stretching vibrations (typically two bands for the -NH₂ group) in the 3300-3500 cm⁻¹ region. A strong, broad band due to N-H wagging may also be observed between 665-910 cm⁻¹. C-N stretching vibrations for the aliphatic amine are expected in the 1020-1250 cm⁻¹ range. FTIR spectral data for this compound is available on PubChem.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would provide distinct signals for the protons on the butyl chains and the ethylenediamine backbone. The protons on the carbon adjacent to the primary amine nitrogen would be deshielded. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. ¹H NMR data is also noted as being available in the PubChem database.[5]

Synthesis Pathway

This compound can be synthesized through the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride in an autoclave.[1] This process is an example of nucleophilic substitution where the secondary amine (di-n-butylamine) acts as the nucleophile.

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

Protocol for Density Determination of a Liquid

This protocol outlines the procedure for measuring the density of a liquid sample like this compound using a graduated cylinder and an analytical balance.

-

Preparation : Ensure the 25 mL or 50 mL graduated cylinder is clean and completely dry.

-

Mass of Empty Cylinder : Place the empty graduated cylinder on the analytical balance and record its mass to the nearest 0.001 g.

-

Volume Measurement : Carefully add approximately 20 mL of this compound to the graduated cylinder. Record the exact volume by reading the bottom of the meniscus at eye level.

-

Mass of Cylinder and Liquid : Weigh the graduated cylinder containing the liquid on the same analytical balance and record the combined mass.

-

Temperature : Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation :

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .

-

-

Replication : Repeat the measurement at least two more times and calculate the average density to ensure precision.

Protocol for Spectroscopic Analysis (General)

5.2.1 Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, it can be analyzed neat. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Background Scan : A background spectrum of the empty spectrometer is run to account for atmospheric CO₂ and water vapor.

-

Sample Scan : The prepared sample is placed in the spectrometer's sample holder.

-

Data Acquisition : The IR spectrum is acquired over the standard range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to calibrate the chemical shift scale to 0 ppm.

-

Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : A standard ¹H NMR experiment is run. This involves applying a series of radiofrequency pulses and acquiring the free induction decay (FID) signal.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

-

Analysis : The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of a liquid's density.

Caption: Workflow for determining the density of a liquid.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements : H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Measures :

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat and open flames.[2]

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2][7]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

References

- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. 3529-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. leapchem.lookchem.com [leapchem.lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3529-09-7 [chemicalbook.com]

- 7. 3529-09-7|this compound|BLD Pharm [bldpharm.com]

Technical Guide: N,N-di-n-Butylethylenediamine (CAS: 3529-09-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N,N-di-n-Butylethylenediamine, a significant organic chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its known applications, with a focus on its role in research and development.

Core Chemical Identity and Properties

This compound, identified by the CAS number 3529-09-7, is a diamine compound with the molecular formula C₁₀H₂₄N₂.[1][2][3] It is also known by several synonyms, including (2-aminoethyl)dibutylamine, N',N'-dibutylethane-1,2-diamine, and 2-Dibutylaminoethylamine.[1]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3529-09-7 | [1][2][4] |

| Molecular Formula | C₁₀H₂₄N₂ | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][4] |

| Physical State | Solid | [4] |

| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [1] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Synthesis of this compound

This compound is primarily synthesized through the reaction of di-n-butylamine with a suitable ethylamine derivative. A detailed experimental protocol, as described in patent literature, is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride.

Materials:

-

di-n-butylamine

-

2-chloroethylamine hydrochloride

-

Sodium methoxide in methanol solution

-

Saturated sodium hydroxide solution

-

Autoclave (high-pressure reactor)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reactor (autoclave), combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.

-

Addition of Base: Add a methanol solution of sodium methoxide. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5-2:1.

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100-200°C. The reaction is typically carried out for 2-9 hours under a pressure of 0.5-1.0 MPa.

-

Work-up: After the reaction is complete, cool the reactor and transfer the reaction mixture. Add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12-13.

-

Purification: Separate the upper organic phase. Purify the crude product by fractional distillation, collecting the fraction at 109-114°C to yield this compound.

An alternative synthetic route involves a multi-step process using zinc acetate (Zn(OAc)₂) followed by treatment with concentrated hydrochloric acid.[3]

The synthesis workflow can be visualized as a straightforward process from starting materials to the final purified product.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound primarily serves as an important organic chemical intermediate. Its bifunctional nature, with both a tertiary and a primary amine, allows for its use as a building block in the synthesis of more complex molecules. While specific applications in drug development are not widely documented in public literature, its structural motif is relevant to the synthesis of various nitrogen-containing compounds.

The general utility of such diamines in medicinal chemistry and materials science suggests potential applications in:

-

Ligand Synthesis: The diamine structure can be a precursor for developing ligands for metal catalysts.

-

Scaffold for Biologically Active Molecules: It can be incorporated into larger molecules that may exhibit biological activity.

The logical relationship for its potential use as a chemical intermediate is depicted below.

Caption: Logical flow of this compound's utility.

Safety and Handling

This compound is classified as a hazardous substance. According to its GHS classification, it is known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide is intended for use by qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always refer to the latest SDS for complete safety and handling information.

References

"N,N-di-n-Butylethylenediamine" molecular structure

An In-depth Technical Guide to the Molecular Structure of N,N-di-n-Butylethylenediamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Intended for researchers, scientists, and professionals in drug development, this document aggregates key data into structured tables and details an experimental protocol for its preparation.

Molecular Structure and Identification

This compound is an organic chemical intermediate with the molecular formula C10H24N2.[1][2][3][4][5] It is a diamine where two n-butyl groups are attached to the same nitrogen atom of an ethylenediamine backbone. This structural arrangement distinguishes it from its isomer, N,N'-di-n-butylethylenediamine, where the butyl groups are attached to different nitrogen atoms.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [3] |

| CAS Number | 3529-09-7 | [2][3][5] |

| Molecular Formula | C10H24N2 | [2][3][4][5] |

| Molecular Weight | 172.31 g/mol | [2][3][4][5] |

| SMILES | CCCCN(CCCC)CCN | [3] |

| InChI | InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | [3] |

| InChIKey | PWNDYKKNXVKQJO-UHFFFAOYSA-N | [3] |

| Synonyms | (2-aminoethyl)dibutylamine, 2-Dibutylaminoethylamine, N1,N1-dibutyl-1,2-ethanediamine | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, application in synthesis, and purification processes.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale-yellow liquid | [6] |

| Boiling Point | 132 °C @ 100mmHg | [7] |

| Density | 0.799 g/mL at 25 °C | |

| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and benzene. Moderately soluble in water. | [6] |

| Refractive Index | n20/D 1.43 (lit.) | [8] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, though often with modest yields.[1] A notable method involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride.[1]

High-Pressure Synthesis Protocol

This method provides a direct route to this compound.[1]

Reactants:

-

Di-n-butylamine

-

2-chloroethylamine hydrochloride

-

Sodium methoxide in methanol solution

Methodology:

-

Di-n-butylamine and 2-chloroethylamine hydrochloride are charged into an autoclave. The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride should be between 4:1 and 6:1.[1]

-

A methanol solution of sodium methoxide is added. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride is maintained between 0.5:1 and 2:1.[1]

-

The reaction is conducted at a temperature of 100-200°C for 2 to 9 hours under a pressure of 0.5-1.0 MPa.[1]

-

Following the reaction, the resulting solution is cooled and treated with an alkali solution to adjust the pH to a range of 12-13.[1]

-

The final product, this compound, is isolated and purified through separation and rectification.[1]

This process is valued for its straightforward approach and relatively high yield compared to other methods.[1]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Mass spectrometry and other spectroscopic data are available through public databases.

-

Mass Spectrum (Electron Ionization): Data for this compound (and its isomers) can be accessed through the NIST Chemistry WebBook, which provides valuable information for compound identification.[9][10]

-

Other Spectra: The SpectraBase online database also contains spectral information for N,N-DIBUTYLETHYLENEDIAMINE.[3]

Researchers requiring detailed spectroscopic analysis for verification purposes are encouraged to consult these resources.

References

- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 3529-09-7 [chemicalbook.com]

- 6. shyzchem.com [shyzchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 10. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

"N,N-di-n-Butylethylenediamine" synthesis pathways

An In-depth Technical Guide to the Synthesis of N,N-di-n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant organic intermediate with applications in various chemical syntheses. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, presenting detailed experimental protocols and quantitative data. The methodologies are critically evaluated to offer researchers and professionals in drug development a thorough understanding of the available synthetic routes. The synthesis pathways are visualized using logical diagrams to facilitate clear comprehension of the chemical transformations.

Introduction

This compound, an asymmetrically substituted ethylenediamine, serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds and ligands for catalysis. The arrangement of its secondary and primary amine functionalities provides a versatile scaffold for further chemical modifications. This guide details the most effective and commonly cited methods for its preparation, focusing on reaction efficiency, scalability, and the purity of the final product.

Primary Synthesis Pathway: Alkylation of Di-n-butylamine

The most direct and highest-yielding reported method for the synthesis of this compound is the alkylation of di-n-butylamine with a 2-haloethylamine derivative. A specific and well-documented example involves the reaction with 2-chloroethylamine hydrochloride in the presence of a strong base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.

Reaction Scheme

Caption: Alkylation of Di-n-butylamine with 2-Chloroethylamine HCl.

Experimental Protocol

This protocol is adapted from a patented synthesis method[1].

Materials:

-

Di-n-butylamine

-

2-Chloroethylamine hydrochloride

-

Sodium methoxide solution in methanol (e.g., 30% w/w)

-

Saturated sodium hydroxide solution

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave with di-n-butylamine, 2-chloroethylamine hydrochloride, and the sodium methoxide solution in methanol. The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride should be in the range of 4:1 to 6:1, and the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5:1 and 2:1[1].

-

Seal the autoclave and heat the reaction mixture to a temperature between 100-200°C. The internal pressure will rise to 0.5-1.0 MPa[1].

-

Maintain the reaction at this temperature and pressure for 2-9 hours[1].

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel.

-

Add a saturated sodium hydroxide solution to the mixture to adjust the pH to 12-13[1].

-

Separate the upper organic phase.

-

Purify the product by fractional distillation, collecting the fraction at the appropriate boiling point to yield this compound[1].

Quantitative Data

The following table summarizes the quantitative data from a specific example of this synthesis[1].

| Parameter | Value |

| Molar Ratio (Di-n-butylamine : 2-Chloroethylamine HCl) | 5:1 |

| Molar Ratio (Sodium Methoxide : 2-Chloroethylamine HCl) | 1:1 |

| Reaction Temperature | 150°C |

| Reaction Pressure | 0.8 MPa |

| Reaction Time | 5 hours |

| Yield | 74.7% |

Alternative Synthesis Pathways

While the alkylation of di-n-butylamine is the most efficient method reported, other pathways have been explored. These generally result in lower yields and may involve more complex procedures.

Ring Opening of 2-Ethyl-2-oxazoline

This two-step method involves the nucleophilic ring-opening of an oxazoline followed by hydrolysis.

Caption: Synthesis via Ring Opening of 2-Ethyl-2-oxazoline.

This synthesis was reported to have an overall yield of only 46%[1]. The reaction conditions are harsh, requiring high temperatures and long reaction times. The first step, catalyzed by zinc acetate, proceeds at 180°C for 24 hours to form the intermediate amide. This is followed by hydrolysis with concentrated hydrochloric acid under heating to yield the final product[2].

| Parameter | Value |

| Overall Yield | 46% |

| Step 1 Conditions | Zinc Acetate, 180°C, 24h |

| Step 2 Conditions | Concentrated HCl, Heating |

Reaction with Ethyleneimine

The reaction of di-n-butylamine with ethyleneimine is another potential route, though it suffers from very low yields.

This method involves the direct reaction of di-n-butylamine with ethyleneimine at 90-95°C for 16 hours. The reported yield for this process is only 23%[1]. Ethyleneimine is also a highly toxic and reactive substance, making this route less favorable from a safety and handling perspective.

| Parameter | Value |

| Yield | 23% |

| Reaction Temperature | 90-95°C |

| Reaction Time | 16 hours |

Conceptual Synthesis Pathway: Reductive Amination

While not specifically detailed for this compound in the searched literature, reductive amination is a powerful and widely used method for amine synthesis that could be conceptually applied.[3][4] This would involve a two-step, one-pot reaction.

Proposed Reaction Scheme

This would likely involve the mono-N-Boc protection of ethylenediamine, followed by double reductive amination with butyraldehyde, and finally deprotection. A direct double reductive amination on ethylenediamine is challenging to control and would likely lead to a mixture of products.

Caption: Conceptual Pathway via Reductive Amination.

Conclusion

For the synthesis of this compound, the alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride stands out as the most efficient and well-documented method, offering high yields and a relatively straightforward procedure. Alternative pathways involving oxazoline ring-opening or reaction with ethyleneimine are significantly less efficient and present greater challenges in terms of reaction conditions and safety. While reductive amination presents a viable conceptual alternative, it would require a multi-step process involving protection and deprotection to achieve the desired selectivity. For researchers and professionals requiring a reliable and high-yielding synthesis, the direct alkylation method is highly recommended.

References

Spectroscopic Profile of N,N-di-n-Butylethylenediamine: A Technical Guide

Introduction

N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a diamine with the molecular formula C10H24N2, serves as a versatile intermediate in organic synthesis and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is compiled from various spectral databases and is intended to be a valuable resource for laboratory and research applications. Note that the CAS number 15779-34-7, as sometimes associated with this compound, appears to be erroneous, with 3529-09-7 being the correct identifier according to major chemical databases.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 (tentative) | t | 2H | -N-CH₂ -CH₂-NH₂ |

| ~2.5 (tentative) | t | 2H | -N-CH₂-CH₂ -NH₂ |

| ~2.4 (tentative) | t | 4H | -N-(CH₂ -CH₂-CH₂-CH₃)₂ |

| ~1.4 (tentative) | m | 4H | -N-(CH₂-CH₂ -CH₂-CH₃)₂ |

| ~1.3 (tentative) | m | 4H | -N-(CH₂-CH₂-CH₂ -CH₃)₂ |

| ~0.9 (tentative) | t | 6H | -N-(CH₂-CH₂-CH₂-CH₃ )₂ |

| (variable) | s (broad) | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~54 (tentative) | -N-C H₂-CH₂-NH₂ |

| ~52 (tentative) | -N-(C H₂-CH₂-CH₂-CH₃)₂ |

| ~40 (tentative) | -N-CH₂-C H₂-NH₂ |

| ~30 (tentative) | -N-(CH₂-C H₂-CH₂-CH₃)₂ |

| ~20 (tentative) | -N-(CH₂-CH₂-C H₂-CH₃)₂ |

| ~14 (tentative) | -N-(CH₂-CH₂-CH₂-C H₃)₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3290 | Medium, Sharp | N-H stretch (primary amine) |

| 2955, 2930, 2870 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1120 | Medium | C-N stretch |

| ~820 | Broad | N-H wag |

Note: The IR spectrum of a liquid amine is typically acquired neat (as a thin film). The presence of two bands in the N-H stretching region is characteristic of a primary amine.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 100 | High | [M - C₅H₁₀N]⁺ or [CH₂=N(C₄H₉)₂]⁺ (Alpha-cleavage) |

| 86 | High | [M - C₆H₁₂N]⁺ or [CH₂=NHC₄H₉]⁺ (Alpha-cleavage) |

| 44 | High | [C₂H₆N]⁺ |

Note: The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid amine like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the neat this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., TMS or residual solvent peak).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For volatile liquids like this compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and gently heated to volatilize the sample.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a known compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of N,N-di-n-Butylethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-di-n-Butylethylenediamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the general principles governing the solubility of aliphatic amines, and detailed experimental protocols to enable researchers to determine precise solubility values tailored to their specific applications.

Core Principles of Solubility

This compound (C₁₀H₂₄N₂) is an aliphatic diamine. Its solubility is primarily dictated by its molecular structure, which features two basic nitrogen atoms and two n-butyl groups. The long alkyl chains contribute to its nonpolar character, suggesting good solubility in a wide range of organic solvents. Generally, amines are soluble in organic solvents such as alcohols, ethers, and benzene.[1][2] The principle of "like dissolves like" is paramount; the nonpolar alkyl groups of this compound interact favorably with the nonpolar or weakly polar moieties of many organic solvents.

While specific quantitative data is scarce, it is reported that all amines are generally soluble in organic solvents like diethyl ether.[3] Furthermore, a structural isomer, N,N'-Di-tert-butylethylenediamine, is known to be soluble in common organic solvents including ethanol, ether, and benzene.[1] This strongly suggests that this compound will exhibit similar solubility behavior.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of aliphatic amines.

| Organic Solvent | Chemical Class | Expected Solubility |

| Hexane | Alkane | Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Diethyl Ether | Ether | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Acetone | Ketone | Soluble |

| Ethanol | Alcohol | Soluble |

| Methanol | Alcohol | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for both a qualitative and a quantitative approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a substance is soluble in a particular solvent.

Methodology:

-

Preparation: Into a small, clean, and dry test tube (e.g., 13x100 mm), add approximately 0.1 mL of this compound.

-

Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, stopper the test tube and mix thoroughly by vortexing or sharply tapping the tube.

-

Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

Determination: If a homogeneous, clear solution is formed after the addition of a total of 3 mL of the solvent, the compound is considered soluble.

Quantitative Solubility Determination (Gravimetric Method)

This method allows for the determination of the mass of solute that can be dissolved in a specific mass or volume of solvent at a given temperature.

Methodology:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed at the constant temperature until a clear separation of the saturated solution from the excess undissolved this compound is observed.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate significantly.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the dish containing the solute residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty dish.

-

Calculate the solubility in units such as g/100 mL or g/100 g of the solvent.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Physical Characteristics of N,N-di-n-Butylethylenediamine

This technical guide provides a comprehensive overview of the core physical characteristics of N,N-di-n-Butylethylenediamine (CAS No: 3529-09-7), a diamine compound relevant to various chemical synthesis and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for property determination.

Core Physical and Chemical Properties

This compound is a clear liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. It is important to distinguish this compound from its isomer, N,N'-di-tert-butylethylenediamine (CAS: 4062-60-6), as their physical properties differ significantly.

The quantitative physical characteristics of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂[2] |

| Molecular Weight | 172.31 g/mol [2] |

| Boiling Point | 109-114 °C (at 20 mmHg)[1] |

| Density | 0.82 g/cm³[1] |

| Refractive Index | 1.4430[1] |

| Flash Point | 88 °C[1] |

| Predicted pKa | 9.67 ± 0.10[1] |

| Physical State | Clear Liquid[1] |

| Melting Point | Data not available |

| Solubility | Data not available |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for determining the key physical properties of liquid amines like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for its determination.[3][4]

Apparatus:

-

Thiele tube or oil bath

-

High-temperature thermometer (-10 to 250 °C)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.[5]

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[4]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4]

-

Submerge the assembly in a Thiele tube or oil bath, making sure the liquid level of the bath is above the sample level but below the opening of the test tube.[4][5]

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will slowly exit.[4]

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] Record this temperature.

Density is a fundamental property defined as the mass of a substance per unit volume. It can be accurately determined using a pycnometer or by direct mass and volume measurements.[6][7]

Apparatus:

-

Analytical balance (4-decimal place)

-

Graduated cylinder or volumetric flask (e.g., 10 mL)

-

Pipette

Procedure:

-

Place a clean, dry graduated cylinder on the analytical balance and tare its mass.

-

Carefully transfer a precise volume of this compound (e.g., 10 mL) into the graduated cylinder using a pipette. Record the exact volume.

-

Weigh the graduated cylinder containing the liquid to determine the mass of the sample.[8]

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[7]

-

The procedure can be repeated, and the results averaged for higher accuracy. For enhanced precision, a pycnometer is used, which is a flask with a precisely known volume.[6]

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9] A general protocol to determine solubility involves the stepwise addition of a solute to a solvent until saturation is reached.

Apparatus:

-

Test tubes with stoppers

-

Analytical balance

-

Spatula and weighing dish

-

Vortex mixer or sonicator

-

Constant temperature bath (optional)

Procedure:

-

Measure a precise volume of the chosen solvent (e.g., water, ethanol) into a test tube.[9]

-

Weigh a known amount of this compound.

-

Add a small, pre-weighed amount of the diamine to the solvent.[9]

-

Stopper the test tube and agitate it vigorously using a vortex mixer until the solute completely dissolves. Sonication or gentle warming in a water bath can be used to aid dissolution if necessary.[10]

-

Continue adding small, known quantities of the solute, ensuring complete dissolution after each addition.[9]

-

The point of saturation is reached when a small amount of the added solute no longer dissolves, even after prolonged agitation.

-

To quantify, prepare a saturated solution with a slight excess of the diamine. After thorough mixing and allowing any undissolved material to settle, carefully extract a known volume of the supernatant.

-

Evaporate the solvent from the extracted sample and weigh the remaining residue to determine the mass of dissolved diamine per volume of solvent.

Visualized Workflow

The logical progression for characterizing the physical properties of a liquid chemical like this compound can be visualized. The following diagram outlines the experimental workflow.

Caption: Workflow for physical property determination.

References

- 1. 3529-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mt.com [mt.com]

- 7. acs.org [acs.org]

- 8. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N,N-di-n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a chemical intermediate used in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a corrosive material that poses significant health risks upon exposure.[1] According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] It is crucial to handle this substance with appropriate personal protective equipment and within a controlled environment.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1C[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[1]

Quantitative Safety and Property Data

The following table summarizes the key physical, chemical, and safety properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄N₂ | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| CAS Number | 3529-09-7 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 132 °C @ 100mmHg | [2] |

| Flash Point | 62 °C / 143.6 °F | [2] |

| Density | 0.799 g/mL at 25 °C | |

| Solubility | Soluble in water (33 g/L at 25°C) | [3] |

| Refractive Index | n20/D 1.43 |

Experimental Protocols & Methodologies

Detailed experimental protocols for determining the physicochemical and toxicological properties of chemical substances are typically defined by international standards organizations such as the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, or by national regulatory bodies. The data presented in safety data sheets are derived from experiments conducted according to these rigorous, standardized methods. For instance, flash point is often determined using a closed-cup method. However, the specific, detailed methodologies for this compound are not publicly available in the provided search results.

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE) at all times to prevent skin and eye contact.[4][5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

Storage:

-

Keep containers tightly closed to prevent exposure to air and moisture.[2][5]

-

Store in a designated corrosives area.[2]

-

Keep away from incompatible materials such as acids and oxidizing agents.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5]

-

Skin Protection:

-

Respiratory Protection: In poorly ventilated areas or where vapor concentrations are high, use a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK, EN14387).[4][5]

First Aid Measures

Immediate medical attention is required for all exposure routes.[2] Always show the Safety Data Sheet (SDS) to the attending medical personnel.[2][5]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[5] Call a physician immediately.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][5] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][9] Clean the mouth with water. Never give anything by mouth to an unconscious person.[6][9] Call a physician immediately.[2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[2][7] Water mist can be used to cool closed containers.[2]

-

Specific Hazards: The substance is combustible.[5] Containers may explode when heated.[2] Thermal decomposition can release irritating and toxic gases, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures (Spill and Leak Procedures)

-

Personal Precautions: Ensure adequate ventilation.[5] Evacuate personnel to safe areas.[5] Remove all sources of ignition.[2][5] Avoid contact with the spilled material and do not breathe vapors.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up:

Stability and Reactivity

-

Reactivity: This substance is not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Incompatible Materials: Strong oxidizing agents, acids.[2]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains or waterways.[5] Contaminated packaging should be disposed of in the same manner as the product itself.

References

- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. uww.edu [uww.edu]

- 11. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

N,N-di-n-Butylethylenediamine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-di-n-butylethylenediamine is a diamine ligand with emerging applications in coordination chemistry and catalysis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential research applications. Detailed experimental protocols for its synthesis and its use in the formulation of catalytic complexes are presented. Quantitative data on its performance in specific applications are summarized, and key chemical pathways and experimental workflows are visualized to facilitate understanding and further research in this area.

Introduction

This compound, an N,N-disubstituted ethylenediamine, is a versatile organic building block and ligand. Its structure, featuring two n-butyl groups on one of the nitrogen atoms of the ethylenediamine backbone, imparts specific steric and electronic properties that make it a candidate for various applications, from industrial catalysis to the synthesis of complex coordination compounds. This guide will explore the known and potential research applications of this compound, providing detailed technical information for its use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₄N₂ | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| CAS Number | 3529-09-7 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two common procedures are detailed below.

Synthesis via Nucleophilic Ring Opening of a 2-Oxazoline

A convenient synthesis for asymmetrically substituted ethylenediamines, including this compound, involves the nucleophilic ring opening of a 2-oxazoline with an amine, followed by hydrolysis.[2]

Step 1: N-(2-(Dibutylamino)ethyl)propanamide Synthesis

-

In a sealed tube, combine di-n-butylamine and 2-ethyl-2-oxazoline.

-

Add zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst.

-

Heat the mixture at 180 °C for 24 hours.

-

After cooling, purify the resulting N-(2-(dibutylamino)ethyl)propanamide.

Step 2: Hydrolysis to this compound

-

Add the purified N-(2-(dibutylamino)ethyl)propanamide to concentrated hydrochloric acid.

-

Heat the mixture to induce hydrolysis.

-

After the reaction is complete, neutralize the solution and extract the product.

-

Purify the this compound by distillation.

| Step | Yield |

| Amide Formation | 64% |

| Hydrolysis | 73% |

Data sourced from Fazio, Michael J. [Journal of Organic Chemistry, 1984, vol. 49, # 25, p. 4889 - 4893] as cited in[2].

Potential Research Applications

Coordination Chemistry and Catalysis

This compound can act as a bidentate ligand, forming stable complexes with various transition metals. These complexes have potential applications in catalysis.

Copper(II) complexes of N,N'-di-n-butylethylenediamine have been shown to be effective bleach activators for laundry detergents.[3] These complexes catalyze the generation of reactive oxygen species from hydrogen peroxide, enhancing the removal of stains at lower temperatures.

Experimental Protocol: Preparation of a Copper(II) Diamine Complex

-

Dissolve N,N'-di-n-butylethylenediamine in a suitable solvent.

-

Add a solution of a copper(II) salt (e.g., CuCl₂) to the ligand solution with stirring.

-

The complex will precipitate from the solution.

-

Isolate the solid complex by filtration, wash with a non-coordinating solvent, and dry.

Performance Data The performance of the copper(II) N,N'-di-n-butylethylenediamine complex as a bleach activator can be evaluated by measuring the reflectance of stained fabrics after washing.

| Stain Type | Reflectance Change (ΔR) |

| Spaghetti Sauce | Significant improvement over bleach alone |

Qualitative performance data based on US Patent 5,021,187.[3]

This compound (abbreviated as NN-dben) has also been used to synthesize nickel(II) complexes.[4] The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to the development of new materials with interesting magnetic or electronic properties.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not yet widely reported, related N-alkylated ethylenediamines and their metal complexes have shown biological activity. For instance, transition metal complexes of N-(n-butyl)ethylenediamine have been investigated as α-glucosidase inhibitors, suggesting a potential avenue for research into the bioinorganic chemistry of this compound and its derivatives.[5]

Conclusion

This compound is a readily synthesizable diamine with demonstrated and potential applications in catalysis and coordination chemistry. Its use as a ligand in bleach-activating copper complexes highlights its industrial relevance. Further research into its coordination chemistry with other transition metals and the biological activity of its derivatives could unveil new and exciting applications in materials science and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule.

References

- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US5021187A - Copper diamine complexes and their use as bleach activating catalysts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

N,N-di-n-Butylethylenediamine: A Comprehensive Technical Guide for Researchers

An In-depth Review of a Versatile Organic Intermediate for Synthesis and Catalysis

N,N-di-n-Butylethylenediamine is a diamine that serves as a valuable intermediate in organic synthesis and various industrial applications. Its unique structural features, including a tertiary amine and a primary amine separated by an ethylene bridge, allow for selective functionalization and make it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3529-09-7 | [1] |

| Molecular Formula | C10H24N2 | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [1] |

| Spectrum Type | Data | Source |

| ¹H NMR | Data available | [1] |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry | Data available | [1] |

| IR Spectroscopy | Data available | [1] |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride. A detailed experimental protocol, as described in patent literature, is provided below.

Experimental Protocol: Synthesis from Di-n-butylamine and 2-Chloroethylamine Hydrochloride

Materials:

-

Di-n-butylamine

-

2-Chloroethylamine hydrochloride

-

Sodium methoxide in methanol solution (30% w/v)

-

Saturated sodium hydroxide solution

Procedure:

-

To a high-pressure autoclave, add di-n-butylamine (0.5 mol), 2-chloroethylamine hydrochloride (0.1 mol), and a 30% solution of sodium methoxide in methanol (containing 0.1 mol of sodium methoxide).

-

Seal the autoclave and heat the reaction mixture to 150 °C. The reaction pressure will reach approximately 0.8 MPa.

-

Maintain the reaction at this temperature for 5 hours.

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12-13.

-

Separate the upper organic layer.

-

Purify the crude product by fractional distillation, collecting the fraction at 109-114 °C to yield this compound.

This method is reported to be a simple process with a high yield and low cost.[2]

Applications in Organic Synthesis and Catalysis

This compound serves as a versatile intermediate in the synthesis of more complex molecules and as a ligand in catalysis.

Role as an Organic Intermediate

The presence of both a primary and a tertiary amine allows for selective reactions. The primary amine can be selectively functionalized, for example, through acylation or alkylation, while the tertiary amine remains unreactive under these conditions. This differential reactivity makes it a useful building block in the synthesis of various organic compounds, including potential pharmaceutical intermediates.

Application as a Ligand in Catalysis

Diamine ligands are widely used in transition metal-catalyzed reactions, such as cross-coupling reactions. While specific applications of this compound in this context are not extensively documented, its structural similarity to other effective diamine ligands suggests its potential utility in this area. For instance, analogous N,N-dialkylethylenediamines are known to form stable complexes with metals like palladium and copper, which can catalyze a variety of organic transformations.

Biological Activity and Drug Development

Currently, there is a lack of publicly available information regarding the biological activity of this compound or its direct application in drug development programs. Its role is primarily as a precursor or building block for the synthesis of potentially bioactive molecules. Further research is needed to explore the pharmacological potential of derivatives of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Visualizing the Synthesis Workflow

To better illustrate the synthesis of this compound, the following diagrams outline the logical workflow of the experimental protocol.

Figure 1: Overall synthesis workflow for this compound.

Figure 2: Step-by-step experimental procedure for the synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-di-n-Butylethylenediamine from di-n-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N,N-di-n-butylethylenediamine from di-n-butylamine. The primary method detailed is the direct alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base. This approach is highlighted for its straightforward procedure and relatively high yield. These notes are intended to provide chemists and researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

This compound is a diamine that can be a valuable building block in the synthesis of various organic compounds, including active pharmaceutical ingredients and other specialty chemicals. Its synthesis from readily available starting materials like di-n-butylamine is a key process for its utilization. The protocol described herein is based on a method that offers a simple and cost-effective route to this compound.[1]

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where di-n-butylamine acts as the nucleophile, displacing the chloride from 2-chloroethylamine. The use of 2-chloroethylamine hydrochloride requires a base to neutralize the hydrochloride salt and to deprotonate the di-n-butylamine, facilitating its nucleophilic attack.

Caption: General synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| di-n-Butylamine | 111-92-2 | 129.24 |

| 2-Chloroethylamine hydrochloride | 870-24-6 | 116.00 |

| Sodium methoxide in methanol (30% w/w) | 124-41-4 | 54.02 (Sodium methoxide) |

| Saturated Sodium Hydroxide Solution | 1310-73-2 | 40.00 (NaOH) |

Equipment

-

High-pressure autoclave

-

Heating and stirring mantle

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure

-

Reaction Setup : In a high-pressure autoclave, combine 85 mL (0.5 mol) of di-n-butylamine, 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride, and a 30% (w/w) solution of sodium methoxide in methanol containing 5.4 g (0.1 mol) of sodium methoxide in 16 mL of methanol.[1]

-

Reaction Conditions : Seal the autoclave and heat the mixture to 150°C. The pressure will rise to approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.[1]

-

Work-up : After the reaction is complete, cool the autoclave to room temperature and cautiously vent any residual pressure. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Extraction : Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to 12. Separate the upper organic layer.[1]

-

Purification : Purify the crude product from the organic layer by fractional distillation. Collect the fraction boiling between 109-114°C.[1]

Quantitative Data Summary

| Parameter | Value |

| Yield of Product | 77.9 g (74.7%) |

| Boiling Point of Product | 109-114°C |

| Molar Ratio (di-n-butylamine:2-chloroethylamine HCl) | 5:1 |

| Molar Ratio (Sodium methoxide:2-chloroethylamine HCl) | 1:1 |

| Reaction Temperature | 150°C |

| Reaction Pressure | 0.8 MPa |

| Reaction Time | 5 hours |

Data obtained from a specific example in the cited patent.[1]

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Di-n-butylamine : Corrosive and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

2-Chloroethylamine hydrochloride : Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

-

Sodium methoxide : Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

-

High-Pressure Reactions : Reactions in an autoclave should be conducted behind a blast shield with appropriate pressure monitoring. Ensure the equipment is properly rated for the reaction conditions.

-

Sodium Hydroxide : Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Standard laboratory safety practices should be followed at all times.

Alternative Synthetic Routes

While the primary protocol details a direct alkylation, other methods for synthesizing similar N,N-dialkylethylenediamines exist. These can include:

-

Reductive Amination : This involves the reaction of a dialkylamine with an amino-acetaldehyde equivalent, followed by reduction. This is a common method for forming C-N bonds.[2][3][4]

-

Reaction with Ethyleneimine : Di-n-butylamine can react with ethyleneimine, though this method may result in lower yields.[1]

-

Reaction with 2-ethyl-2-oxazoline : This route involves the reaction of di-n-butylamine with 2-ethyl-2-oxazoline followed by hydrolysis, which can also lead to lower yields.[1]

These alternative routes may be considered if the starting materials for the primary protocol are unavailable or if different reaction conditions are desired.

References

Application Notes and Protocols for the High-Yield Synthesis of N,N-di-n-Butylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the high-yield synthesis of N,N-di-n-Butylethylenediamine, an important intermediate in the organic and pharmaceutical industries. The featured method is based on the alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride, a process that offers significant advantages in terms of yield, cost-effectiveness, and simplicity.

Introduction

This compound is a key building block in the synthesis of various organic compounds and active pharmaceutical ingredients. Traditional methods for its synthesis often suffer from low yields, extended reaction times, and complex procedures. The protocol outlined below, adapted from a patented high-yield process, provides a robust and efficient alternative. This method consistently achieves high yields through a one-pot reaction in an autoclave, followed by a straightforward purification process.

Comparative Synthesis Data

The following table summarizes the yield of this compound achieved through different synthetic methods, highlighting the superior efficiency of the featured protocol.

| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Featured High-Yield Protocol | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 150°C, 0.8 MPa, 5 hours | 74.7% | [1] |

| Nucleophilic Ring Opening | di-n-Butylamine and 2-ethyl-2-oxazoline | Zinc acetate | 180°C, 24 hours, followed by hydrolysis with HCl | 46% | [1][2] |

| Alkylation with Ethyleneimine | di-n-Butylamine and Ethyleneimine | - | 90-95°C, 16 hours | 23% | [1] |

| Alkylation with 2-chloroethylamine hydrochloride (non-optimized) | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 90°C | 54.7% | [1] |

| Alkylation with 2-chloroethylamine hydrochloride (non-optimized) | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 250°C | 60.1% | [1] |

Experimental Workflow

The following diagram illustrates the key stages of the high-yield synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is for the synthesis of this compound with a target yield of approximately 75%.

Materials and Reagents:

-

di-n-Butylamine (0.5 mol, 85 mL)

-

2-chloroethylamine hydrochloride (0.1 mol, 11.6 g)

-

30% (w/w) Sodium methoxide in methanol (containing 0.1 mol, 5.4 g sodium methoxide in 16 mL methanol)

-

Saturated sodium hydroxide solution

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Reactor Charging:

-

In a high-pressure autoclave, add 85 mL (0.5 mol) of di-n-butylamine, 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride, and the prepared 30% sodium methoxide solution in methanol (containing 5.4 g, 0.1 mol of sodium methoxide).

-

Seal the autoclave securely.

-

-

Reaction:

-

Work-up:

-

After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent the pressure.

-

Transfer the reaction mixture to a separatory funnel.

-

Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to 12-13.[1]

-

Allow the layers to separate and collect the upper organic phase.

-

-

Purification:

-

The collected organic phase is then subjected to fractional distillation.

-

Collect the fraction boiling between 109-114°C.[1]

-

The purified product is this compound.

-

Expected Yield: